4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile

Photodynamic Therapy Fluorescence Imaging Phthalocyanine Synthesis

Researchers often face compromised photostability and low fluorescence quantum yields when using generic 4-nitrophthalonitrile-derived photosensitizers. This benzotriazole-functionalized monomer resolves these limitations by imparting superior photophysical properties to the resulting phthalocyanines. Key performance data includes: • 38% higher fluorescence quantum yield (Φ_F = 0.18) versus unsubstituted ZnPc, enhancing imaging sensitivity. • 9% increase in singlet oxygen generation efficiency (Φ_Δ = 0.61) for effective photodynamic therapy. • Balanced lipophilicity (XLogP3-AA = 2.2) ensures optimal film morphology in organic electronic device fabrication.

Molecular Formula C14H7N5
Molecular Weight 245.24 g/mol
Cat. No. B10813628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile
Molecular FormulaC14H7N5
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C3=CC(=C(C=C3)C#N)C#N
InChIInChI=1S/C14H7N5/c15-8-10-5-6-12(7-11(10)9-16)19-14-4-2-1-3-13(14)17-18-19/h1-7H
InChIKeyHABCUEXJOHGRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzotriazole-Functionalized Phthalonitrile Precursor Overview


4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile (CAS 287916-57-8) is a monosubstituted phthalonitrile derivative bearing a 1,2,3-benzotriazole moiety at the 4-position of the phthalonitrile core [1]. This compound belongs to the class of heteroaryl-substituted phthalonitriles, which serve as essential precursors for the synthesis of peripherally functionalized metallophthalocyanines (MPcs) and metal-free phthalocyanines (H₂Pcs) [2]. The benzotriazole substituent is recognized for its electron-withdrawing character, capacity to participate in π-stacking interactions, and ability to confer enhanced solubility and photostability to derived macrocyclic structures, thereby enabling applications in photodynamic therapy (PDT) photosensitizers, organic electronics, and advanced coatings [3].

Why Generic Electron-Withdrawing Substituents Fall Short


The 1H-1,2,3-benzotriazol-1-yl substituent is not merely an electron-withdrawing group (EWG); it is a multifunctional module whose specific position (N1-linked) and heteroaromatic nature confer distinct photophysical, electronic, and synthetic advantages that cannot be replicated by common EWGs such as nitro, cyano, or halogen substituents [1]. While 4-nitrophthalonitrile or 4-halophthalonitriles serve as generic starting materials, they yield phthalocyanines with significantly different solubility profiles, aggregation behaviors, and lower fluorescence quantum yields [2]. The benzotriazole unit actively participates in excited-state energy dissipation and singlet oxygen generation, making its inclusion critical for applications requiring high photostability and efficient photosensitization—properties that are not observed when substituting with simple electron-withdrawing analogs [3]. Therefore, generic substitution compromises performance in downstream optoelectronic and biomedical applications.

Quantified Performance vs. Alternative Phthalonitrile Building Blocks


Fluorescence Quantum Yield Enhancement in Zinc Phthalocyanines

Zinc(II) phthalocyanine complexes derived from benzotriazole-substituted phthalonitriles exhibit significantly higher fluorescence quantum yields (Φ_F) compared to unsubstituted zinc(II) phthalocyanine [1]. This enhancement is directly attributed to the benzotriazole moiety, which suppresses non-radiative decay pathways.

Photodynamic Therapy Fluorescence Imaging Phthalocyanine Synthesis

Singlet Oxygen Quantum Yield for Photodynamic Therapy

Phthalocyanines synthesized from benzotriazole-containing phthalonitriles demonstrate high singlet oxygen quantum yields (Φ_Δ), a critical parameter for photodynamic therapy (PDT) efficacy [1]. The benzotriazole group enhances intersystem crossing efficiency, leading to greater production of cytotoxic singlet oxygen upon irradiation.

Photodynamic Therapy Singlet Oxygen Generation Photosensitizers

Computed Lipophilicity and Electronic Profile for Optoelectronics

The compound's computed partition coefficient (XLogP3-AA = 2.2) indicates a balanced lipophilic-hydrophilic character that favors processability and film formation compared to more hydrophilic or hydrophobic phthalonitrile analogs [1]. Additionally, the presence of the benzotriazole group is known to modulate the HOMO-LUMO gap of derived phthalocyanines, influencing their redox and optical properties [2].

Organic Electronics Computational Chemistry Material Screening

Synthetic Versatility: Direct Cyclotetramerization into Benzotriazole-Decorated Phthalocyanines

4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile undergoes efficient cyclotetramerization in the presence of metal salts (e.g., Zn(OAc)₂) to yield tetra-benzotriazole-substituted phthalocyanines in a single step [1]. This contrasts with the multi-step functionalization required for post-synthetic modification of pre-formed phthalocyanines.

Phthalocyanine Synthesis Macrocycle Chemistry Materials Precursors

Optimized Use Cases Based on Quantitative Performance


High-Brightness Fluorescent Probes for Bioimaging

Researchers developing fluorescent probes for cellular or in vivo imaging should select this precursor to synthesize zinc(II) phthalocyanines with a 38% higher fluorescence quantum yield (Φ_F = 0.18) compared to unsubstituted zinc phthalocyanine (Φ_F = 0.13) [1]. The enhanced brightness improves signal-to-noise ratios and detection sensitivity in confocal microscopy and fluorescence-guided surgery.

Next-Generation Photodynamic Therapy Photosensitizers

For PDT applications requiring efficient generation of cytotoxic singlet oxygen, phthalocyanines derived from this benzotriazole-functionalized precursor deliver a singlet oxygen quantum yield of Φ_Δ = 0.61, representing a 9% improvement over unsubstituted zinc phthalocyanine (Φ_Δ = 0.56) [1]. This increase in photosensitizing efficiency can reduce required drug dosages and treatment times, improving patient outcomes.

Solution-Processable Organic Electronic Materials

When formulating inks or solutions for spin-coating or inkjet printing of organic electronic devices (e.g., OLEDs, OPVs), the compound's intermediate lipophilicity (XLogP3-AA = 2.2) offers a key processing advantage [1]. Compared to 4-nitrophthalonitrile (XLogP3 ≈ 1.6), which may precipitate, and 4-(4-carboxyphenoxy)phthalonitrile (XLogP3 ≈ 3.5), which may phase-separate, this balanced solubility ensures uniform film morphology and reproducible device performance.

Scalable Synthesis of Tetra-Functionalized Phthalocyanines

Industrial manufacturers seeking to produce tetra-benzotriazole-substituted phthalocyanines should utilize this precursor to reduce synthesis complexity from multi-step post-functionalization to a single cyclotetramerization step [1]. This streamlined route eliminates 2-3 additional synthetic transformations, directly lowering production costs, minimizing chemical waste, and improving overall process yield for large-scale manufacturing of dyes, catalysts, or electronic materials.

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